molecular formula C17H17NO3 B4449442 3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4449442
M. Wt: 283.32 g/mol
InChI Key: IIDBFBPTLJSWAN-UHFFFAOYSA-N
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Description

3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound, in particular, has garnered interest for its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst concentration are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-12-7-8-16(21-2)11(9-12)10-14-13-5-3-4-6-15(13)18-17(14)19/h3-9,14H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDBFBPTLJSWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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3-[(2,5-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

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